2-Bromo-7-ethoxybenzo[d]thiazole
Description
Overview of the Benzo[d]thiazole Scaffold in Chemical Research
The benzo[d]thiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in chemical research. derpharmachemica.com Its inherent aromaticity and the presence of nitrogen and sulfur heteroatoms impart a unique set of electronic properties and a high degree of stability. derpharmachemica.com This structural motif is amenable to a wide array of chemical modifications at various positions, allowing for the systematic modulation of its physicochemical and biological properties. derpharmachemica.com Consequently, benzothiazole (B30560) and its derivatives have found extensive applications, ranging from dyes and pigments to, more significantly, the core of numerous pharmacologically active compounds and functional organic materials. derpharmachemica.comnih.gov The versatility of the benzothiazole nucleus has made it a focal point in the design and synthesis of novel molecules with diverse applications. derpharmachemica.comresearchgate.net
Rationale for Investigating 2-Bromo-7-ethoxybenzo[d]thiazole in Advanced Chemical and Materials Science
The specific substitution pattern of this compound, featuring a bromine atom at the 2-position and an ethoxy group at the 7-position, presents a compelling case for its investigation in advanced chemical and materials science. The 2-bromo substituent serves as a versatile synthetic handle, being a good leaving group for various nucleophilic substitution and cross-coupling reactions. This facilitates the introduction of a wide range of functional groups, enabling the construction of more complex molecular architectures.
The ethoxy group at the 7-position, an electron-donating group, can modulate the electronic properties of the benzothiazole ring system. This can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the design of organic electronic materials such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating ethoxy group can lead to unique photophysical properties, making such compounds interesting candidates for luminescent materials and fluorescent probes. acs.org
Historical Context and Current Research Landscape of Halogenated Benzothiazoles
The study of halogenated benzothiazoles has a rich history, initially driven by their utility as intermediates in the synthesis of dyes. In recent decades, the focus has shifted towards their potential in medicinal chemistry and materials science. Research has shown that the introduction of halogen atoms can significantly enhance the biological activity of benzothiazole derivatives, including their anticancer, antimicrobial, and antiviral properties. jchemrev.comjchemrev.com For instance, halogen substitution has been shown to improve the anti-tuberculosis activity of some benzothiazole derivatives. jchemrev.com
The current research landscape is characterized by the development of efficient and selective methods for the synthesis of halogenated benzothiazoles. acs.org Furthermore, there is a growing interest in understanding the structure-activity relationships of these compounds to design more potent and specific therapeutic agents and functional materials. tandfonline.comnih.gov The use of halogenated benzothiazoles in the synthesis of complex molecules through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions is an active area of investigation. tandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNOS |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2-bromo-7-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3 |
InChI Key |
ZFUDNEWWSSUDKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1SC(=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 7 Ethoxybenzo D Thiazole and Its Precursors
Strategies for the Construction of the Benzo[d]thiazole Ring System
The formation of the benzo[d]thiazole skeleton is a cornerstone of many synthetic routes in medicinal and materials chemistry. mdpi.comwikipedia.org Several robust methods have been developed, with the most prominent involving the cyclization of ortho-substituted anilines.
The most prevalent and versatile method for constructing the benzothiazole (B30560) ring is the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or acyl chloride. mdpi.commdpi.com This reaction, often referred to as the Jacobsen benzothiazole synthesis, proceeds through the formation of a thiazoline (B8809763) intermediate which then aromatizes, sometimes requiring an oxidant. mdpi.com
The reaction with carboxylic acids, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA), is a common approach. nih.gov Alternatively, various catalysts have been developed to facilitate the condensation with aldehydes under milder conditions. tandfonline.comorganic-chemistry.org These include both acid and base catalysts, as well as metal-based and green catalysts. organic-chemistry.orgacs.org The choice of reagent dictates the substituent at the 2-position of the resulting benzothiazole. For instance, reacting 2-aminothiophenol with formic acid or a related derivative can yield the parent benzothiazole, which can be subsequently brominated. rsc.org
Table 1: Examples of Catalysts for Benzothiazole Synthesis from 2-Aminothiophenol and Aldehydes
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Samarium triflate | Water | Room Temp | 72-92 | nih.govorganic-chemistry.org |
| H₂O₂/HCl | Ethanol (B145695) | Room Temp | 85-94 | mdpi.com |
| SnP₂O₇ | Toluene | 110 | 87-95 | mdpi.com |
| ZnO Nanoparticles | Ethanol/Neat | Room Temp | 79-91 | mdpi.com |
| Amberlite IR120 Resin | Microwave | 85 | 88-95 | mdpi.com |
This table is interactive and can be sorted by column.
Beyond the Jacobsen synthesis, other methods provide access to the benzothiazole core. One significant alternative involves the intramolecular cyclization of N-arylthioureas or thioformanilides. mdpi.comnih.gov For example, N-arylthioureas can undergo oxidative cyclization, often catalyzed by transition metals like ruthenium or palladium, to yield 2-aminobenzothiazoles. nih.gov Another approach is the reaction of ortho-halothioureas with catalysts such as Cu(I) and Pd(II) to induce ring closure. mdpi.com Radical cyclization of thioformanilides, induced by reagents like chloranil (B122849) under irradiation, also serves as a viable, metal-free pathway to 2-substituted benzothiazoles. mdpi.com These methods are particularly useful when the required 2-aminothiophenol precursor is unstable or difficult to access.
Introduction of the Ethoxy Moiety at Position 7
The placement of an ethoxy group specifically at the C-7 position requires regioselective synthesis. This can be accomplished either by starting with a precursor that already contains the ethoxy group (e.g., 3-ethoxy-2-aminothiophenol) or by introducing it onto a pre-formed benzothiazole ring that has a suitable leaving group at the 7-position.
Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing the ethoxy group. This reaction requires an electron-deficient aromatic ring and a good leaving group, such as a halogen or a nitro group, at the target position. For a benzothiazole ring, if a precursor like 7-chloro- or 7-nitro-2-bromobenzothiazole were available, it could react with sodium ethoxide in a suitable solvent. The electron-withdrawing nature of the thiazole (B1198619) ring fused to the benzene (B151609) ring facilitates this type of nucleophilic attack. Selective substitution at C4 or C2 of quinazolines has been demonstrated, suggesting that similar regioselectivity could be achieved in benzothiazole systems under controlled conditions. beilstein-journals.org
The Ullmann condensation, a copper-catalyzed reaction, is a classical and highly effective method for forming aryl ethers. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol or alkoxide in the presence of a copper catalyst, often at elevated temperatures. nih.govyoutube.com To synthesize 7-ethoxybenzo[d]thiazole, a precursor such as 7-bromo- or 7-iodo-benzothiazole could be reacted with sodium ethoxide or ethanol in the presence of a copper(I) salt, like CuI, and a ligand. organic-chemistry.org Modern variations of the Ullmann ether synthesis employ ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine to facilitate the reaction under milder conditions and improve yields. organic-chemistry.org
Table 2: General Conditions for Ullmann-type Aryl Ether Synthesis
| Aryl Halide | Nucleophile | Catalyst | Ligand | Temperature (°C) | Reference |
| Aryl Iodide | Aliphatic Alcohol | CuI | N,N-dimethylglycine | 110 | organic-chemistry.org |
| Aryl Bromide | Aliphatic Alcohol | CuI | Me₄Phen | 110 | organic-chemistry.org |
| Aryl Iodide | Phenol | CuI | 8-hydroxyquinoline | 80-110 | nih.gov |
| Aryl Chloride | Alcohol | Cu(I) | Oxalic Diamide | Room Temp - 120 | organic-chemistry.org |
This table is interactive and can be sorted by column.
Achieving regioselectivity is paramount. If the benzothiazole ring is constructed from scratch, using a starting material like 4-ethoxy-2-nitroaniline (B1294931) is a common strategy. The nitro group can be reduced to an amine, which is then converted to a thiophenol for subsequent cyclization, ultimately placing the ethoxy group at the C-7 position of the final benzothiazole product. Direct C-H functionalization is an emerging technique, though controlling regioselectivity on a complex heterocycle like benzothiazole can be challenging. nih.gov For instance, Ir-catalyzed C-H borylation has been used for regioselective functionalization of 2,1,3-benzothiadiazole, showing a preference for the C5 position, which highlights the difficulty in targeting the C7 position directly without directing groups. nih.gov Therefore, building the molecule from a pre-functionalized benzene-ring precursor remains the most reliable method for ensuring the correct placement of the ethoxy group.
Regioselective Bromination at Position 2
The introduction of a bromine atom at the C2 position of the 7-ethoxybenzo[d]thiazole core is a critical transformation. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic attack, and achieving high regioselectivity is paramount.
Electrophilic Bromination Strategies
Electrophilic bromination is the most common method for introducing a bromine atom onto the benzothiazole scaffold. nih.gov The choice of brominating agent and reaction conditions plays a crucial role in directing the substitution to the desired C2 position.
N-Bromosuccinimide (NBS): A widely used reagent for electrophilic bromination is N-Bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com It is a convenient and safer alternative to liquid bromine, offering milder reaction conditions and often higher selectivity. masterorganicchemistry.com The reaction typically proceeds by the electrophilic attack of a bromonium ion equivalent, generated from NBS, on the electron-rich C2 position of the benzothiazole ring. The ethoxy group at the 7-position, being an electron-donating group, further activates the benzene ring, but the inherent reactivity of the C2 position in the thiazole moiety generally favors substitution at this site.
The general mechanism involves the polarization of the N-Br bond in NBS, making the bromine atom electrophilic. This electrophile is then attacked by the nucleophilic C2 carbon of 7-ethoxybenzo[d]thiazole. Subsequent loss of a proton restores the aromaticity of the thiazole ring, yielding the 2-bromo derivative.
A typical procedure would involve dissolving 7-ethoxybenzo[d]thiazole in a suitable aprotic solvent, such as chloroform (B151607) or acetonitrile, followed by the portion-wise addition of NBS at a controlled temperature, often at or below room temperature, to manage the exothermicity of the reaction. nih.govutm.my
Table 1: Comparison of Electrophilic Brominating Agents
| Brominating Agent | Advantages | Disadvantages | Typical Conditions |
| N-Bromosuccinimide (NBS) | Solid, easy to handle; Milder conditions; High regioselectivity for C2. masterorganicchemistry.com | Can sometimes lead to side reactions if not controlled properly. | Chloroform, Acetonitrile, Room Temperature. nih.govutm.my |
| Bromine (Br₂) | Strong brominating agent. | Highly corrosive and toxic; Can lead to over-bromination and lower regioselectivity. | Acetic acid, Halogenated solvents. |
| Pyridinium Tribromide | Solid, less hazardous than Br₂. | May require specific conditions for activation. | Varies depending on substrate. |
Alternative Halogenation Procedures
While electrophilic bromination with NBS is a primary method, other halogenation procedures can also be considered, particularly those that offer different reactivity profiles or are more amenable to specific substrate requirements.
One alternative involves the use of other N-haloimides, which can provide different levels of reactivity and selectivity. mdpi.com Additionally, methods involving in-situ generation of the brominating species can offer enhanced control over the reaction. For instance, the combination of an alkali metal bromide with an oxidizing agent can produce electrophilic bromine under controlled conditions.
Another approach could be the use of copper(II) bromide, which can act as both a catalyst and a bromine source in certain transformations, although this is more commonly employed for other types of brominations.
Integrated Multi-step Synthetic Pathways to 2-Bromo-7-ethoxybenzo[d]thiazole
The synthesis of this compound is inherently a multi-step process, starting from readily available precursors. An efficient pathway involves the initial construction of the 7-ethoxybenzo[d]thiazole ring system, followed by the regioselective bromination at the C2 position.
A plausible synthetic route commences with the synthesis of the key intermediate, 2-amino-5-ethoxythiophenol. This can be prepared from p-phenetidine (B124905) through a sequence of reactions involving thiocyanation followed by reduction. The resulting 2-amino-5-ethoxythiophenol can then undergo cyclization to form the benzothiazole ring. A common method for this cyclization is the reaction with a suitable one-carbon synthon, such as formic acid or its derivatives, to yield 7-ethoxybenzo[d]thiazole.
The final step is the regioselective bromination of the formed 7-ethoxybenzo[d]thiazole at the 2-position, as detailed in section 2.3.1.
Optimized Reaction Conditions and Green Chemistry Considerations
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the sustainability of the synthesis. This involves a systematic study of parameters such as solvent, temperature, reaction time, and catalyst loading.
Optimized Conditions: For the cyclization step, the choice of the one-carbon source and the reaction conditions can significantly impact the yield of 7-ethoxybenzo[d]thiazole. For the subsequent bromination, controlling the stoichiometry of NBS and the reaction temperature is critical to prevent over-bromination or side reactions. utm.my The use of a slight excess of NBS is common to ensure complete conversion of the starting material.
Green Chemistry Considerations: The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org For the synthesis of this compound, several green chemistry metrics can be considered to evaluate the environmental impact of the process. mygreenlab.orgresearchgate.netacs.org
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred.
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste to the mass of the desired product. nih.gov A lower E-Factor indicates a greener process.
Process Mass Intensity (PMI): This metric considers the total mass used in a process (solvents, reagents, process water) relative to the mass of the final product. nih.gov
In the context of this synthesis, employing catalytic methods where possible, using greener solvents (e.g., replacing chlorinated solvents with more benign alternatives like ethanol or 2-methyltetrahydrofuran), and minimizing waste through optimized reaction conditions and recycling of solvents and catalysts are key green chemistry strategies. nih.gov
Table 2: Green Chemistry Metrics for a Hypothetical Synthesis Step
| Metric | Formula | Ideal Value | Significance |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of atom utilization. acs.org |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | Indicates the amount of waste generated. nih.gov |
| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product (kg) | 1 | Reflects the overall material efficiency of a process. nih.gov |
Scale-Up Synthesis and Process Optimization
Transitioning a synthetic route from the laboratory to a larger scale presents several challenges that require careful process optimization. For the synthesis of this compound, key considerations for scale-up include:
Heat Transfer: Exothermic reactions, such as the bromination with NBS, require efficient heat management to maintain temperature control and prevent runaway reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.
Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent reaction profiles and yields. The choice of reactor and agitator design becomes critical on a larger scale.
Reagent Addition: The rate of addition of reagents, particularly potent ones like NBS, needs to be carefully controlled to manage reaction kinetics and heat generation.
Work-up and Purification: Isolation and purification procedures that are feasible on a lab scale, such as column chromatography, may not be practical or economical for large-scale production. Alternative methods like crystallization or distillation need to be developed and optimized.
Process optimization for the scale-up of this synthesis would involve a Design of Experiments (DoE) approach to systematically study the effects of various parameters on the reaction outcome. This allows for the identification of robust operating conditions that provide consistent product quality and yield. The development of a telescoped or continuous flow process could also offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. researchgate.net
Derivatization and Structural Modifications of 2 Bromo 7 Ethoxybenzo D Thiazole
Functionalization at the Bromine-Substituted Position (C-2)
The bromine atom at the C-2 position of the benzothiazole (B30560) ring is a key functional group that enables a variety of chemical transformations. This position is susceptible to cross-coupling reactions, nucleophilic displacement, and the formation of organometallic reagents, providing a gateway to diverse molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Amination) for C-C, C-N, C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds at the C-2 position of 2-Bromo-7-ethoxybenzo[d]thiazole. libretexts.org
Suzuki Coupling: This reaction involves the coupling of the bromo-benzothiazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a widely used method for creating C-C bonds and synthesizing biaryl compounds. nih.gov The Suzuki coupling has been successfully applied to various benzothiazole derivatives to introduce aryl substituents. nih.gov For instance, the reaction of 2-amino-6-bromobenzothiazole (B93375) with different aryl boronic acids using a palladium catalyst has yielded a range of 2-amino-6-arylbenzothiazoles. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the C-2 of the benzothiazole and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netnih.gov It is an effective method for synthesizing alkynyl-substituted benzothiazoles, which are valuable intermediates in organic synthesis. researchgate.netbeilstein-journals.org The reaction conditions often involve the use of catalysts like PdCl2(PPh3)2 and a base such as triethylamine. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, allowing for the coupling of the bromo-benzothiazole with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the synthesis of 2-aminobenzothiazole (B30445) derivatives under relatively mild conditions. wikipedia.org The reaction is also applicable for forming C-S bonds by coupling with thiols. wikipedia.org
| Reaction | Catalyst/Reagents | Bond Formed | Product Type |
| Suzuki Coupling | Pd Catalyst, Base, Arylboronic acid | C-C | 2-Aryl-7-ethoxybenzo[d]thiazole |
| Sonogashira Coupling | Pd Catalyst, Cu(I) salt, Base, Terminal alkyne | C-C (sp2-sp) | 2-Alkynyl-7-ethoxybenzo[d]thiazole |
| Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base, Amine/Thiol | C-N / C-S | 2-Amino/Thio-7-ethoxybenzo[d]thiazole |
Nucleophilic Displacement of Bromine (e.g., with Piperazine (B1678402), Thiolates, Morpholine)
The bromine atom at the C-2 position can be displaced by various nucleophiles. This reaction pathway provides a direct method for introducing a range of functional groups.
With Piperazine and Morpholine (B109124): Cyclic secondary amines like piperazine and morpholine are effective nucleophiles for displacing the bromine atom. nih.gov These reactions are often carried out under conditions that facilitate nucleophilic aromatic substitution (SNAr) or, in some cases, are catalyzed by copper or palladium. nih.gov The coupling of various heteroaryl halides with cyclic amines like morpholine has been shown to be effective. nih.gov For instance, the reaction of 4,7-dibromobenzo[d] wikipedia.orgmasterorganicchemistry.comresearchgate.netthiadiazole with morpholine has been studied, demonstrating the potential for nucleophilic substitution on similar heterocyclic systems. mdpi.com
With Thiolates: Thiolates (RS-) are potent nucleophiles that can readily displace the bromine atom to form 2-thioether derivatives of 7-ethoxybenzothiazole. This reaction is a common method for introducing sulfur-containing functionalities onto the benzothiazole core.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom on this compound allows for the formation of a Grignard reagent, 2-(7-ethoxybenzo[d]thiazol-2-yl)magnesium bromide. masterorganicchemistry.comsigmaaldrich.com This is achieved by reacting the bromo-compound with magnesium metal. masterorganicchemistry.com The resulting organometallic species is a powerful nucleophile and a strong base. masterorganicchemistry.com
This Grignard reagent can then be used in a variety of subsequent reactions to form new C-C bonds:
Reaction with Aldehydes and Ketones: It can add to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.commdpi.com
Reaction with Esters: It can react with esters, typically adding twice to yield tertiary alcohols. masterorganicchemistry.com
Reaction with Carbon Dioxide: The Grignard reagent can react with carbon dioxide to produce a carboxylic acid after protonation. masterorganicchemistry.com
| Reactant | Product after Reaction with 2-(7-ethoxybenzo[d]thiazol-2-yl)magnesium bromide and Workup |
| Formaldehyde | (7-Ethoxybenzo[d]thiazol-2-yl)methanol |
| Aldehyde (RCHO) | 1-(7-Ethoxybenzo[d]thiazol-2-yl)alkanol |
| Ketone (R2CO) | 2-(7-Ethoxybenzo[d]thiazol-2-yl)alkanol |
| Carbon Dioxide (CO2) | 7-Ethoxybenzo[d]thiazole-2-carboxylic acid |
Functionalization at the Ethoxy-Substituted Position (C-7)
The ethoxy group at the C-7 position and the aromatic ring to which it is attached also present opportunities for derivatization, although these are generally less explored than modifications at the C-2 position.
Modifications of the Ethoxy Group
The ethoxy group itself can be chemically modified. Ether cleavage, typically under harsh conditions using strong acids like HBr or HI, would convert the ethoxy group into a hydroxyl group. This resulting 7-hydroxybenzothiazole derivative could then serve as a precursor for further functionalization, such as esterification or etherification.
Reactions Involving the Aromatic Ring System Bearing the Ethoxy Moiety
Nitration: Introduction of a nitro group onto the aromatic ring.
Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine).
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions might be challenging due to the deactivating effect of the heterocyclic portion of the molecule. msu.edu
Oxidative conditions can potentially lead to the degradation of the alkyl side-chain of the ethoxy group or even ring-opening of the thiazole (B1198619) ring, depending on the reagents and conditions used. researchgate.netmsu.edu
Preparation of Schiff Base Derivatives and Metal Complexes
The synthesis of Schiff base derivatives from this compound first necessitates its conversion to a more reactive intermediate, typically the corresponding 2-amino analogue. This transformation is a crucial first step to enable the subsequent condensation reaction required for Schiff base formation.
The direct formation of a Schiff base from this compound is not a straightforward process. A common and effective strategy involves a two-step approach:
Synthesis of 2-Amino-7-ethoxybenzo[d]thiazole: The initial step is the conversion of the 2-bromo group to an amino group. A widely employed method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine, in a suitable solvent like acetic acid. This process, known as thiocyanation, proceeds through the formation of a thiourea (B124793) intermediate which then undergoes cyclization. For the synthesis of 2-amino-7-ethoxybenzo[d]thiazole, the starting material would be 3-ethoxyaniline.
Schiff Base Condensation: With the 2-amino-7-ethoxybenzo[d]thiazole in hand, the formation of the Schiff base ligand is typically achieved through a condensation reaction with an appropriate aldehyde or ketone. This reaction is generally carried out by refluxing equimolar amounts of the aminobenzothiazole and the carbonyl compound in a solvent such as ethanol (B145695) or methanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the reaction. nih.govnih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). isuct.ru Upon completion, the Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.
A variety of aromatic and heteroaromatic aldehydes can be employed in this condensation reaction, leading to a library of Schiff base ligands with different substituents and electronic properties. The general reaction is depicted below:
General Synthetic Scheme for Schiff Base Ligands:
R-CHO + H₂N-(7-ethoxybenzo[d]thiazole) → R-CH=N-(7-ethoxybenzo[d]thiazole) + H₂O
The resulting imine or azomethine group (-C=N-) is the characteristic feature of the Schiff base.
A representative, though not exhaustive, list of aldehydes that can be used for the synthesis of these Schiff bases is provided in the table below.
Table 1: Examples of Aldehyd Reactants for Schiff Base Synthesis
| Aldehyde Name | Chemical Formula | Resulting Schiff Base Moiety |
| Salicylaldehyde (B1680747) | C₇H₆O₂ | 2-((E)-(7-ethoxybenzo[d]thiazol-2-ylimino)methyl)phenol |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | N-((E)-4-methoxybenzylidene)-7-ethoxybenzo[d]thiazol-2-amine |
| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | 1-((E)-(7-ethoxybenzo[d]thiazol-2-ylimino)methyl)naphthalen-2-ol |
| Pyridine-2-carboxaldehyde | C₆H₅NO | (E)-N-(pyridin-2-ylmethylene)-7-ethoxybenzo[d]thiazol-2-amine |
Schiff bases derived from 2-amino-7-ethoxybenzo[d]thiazole are excellent chelating ligands due to the presence of multiple donor atoms, typically the imine nitrogen and often another donor atom from the aldehyde precursor (such as a hydroxyl group in salicylaldehyde derivatives). These ligands readily form stable complexes with a variety of transition metals.
The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of the metal) in a suitable solvent, most commonly ethanol or methanol. nih.govresearchgate.net The reaction mixture is typically refluxed for several hours. nih.gov The stoichiometry of the ligand to metal in the resulting complex can often be controlled by the molar ratio of the reactants used. researchgate.net The solid metal complex that forms is then filtered, washed, and dried.
The coordination of the ligand to the metal ion is typically confirmed through various spectroscopic techniques. A shift in the infrared (IR) stretching frequency of the azomethine group (C=N) to a lower or higher wavenumber in the complex compared to the free ligand is a strong indication of coordination. researchgate.net Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
The geometry of the resulting metal complexes, which can range from square planar to tetrahedral or octahedral, is influenced by the nature of the metal ion, the specific Schiff base ligand, and the reaction conditions. isuct.ru Techniques such as UV-Visible spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction are employed to elucidate the structure and bonding within these complexes. isuct.rugoogle.com
The table below summarizes the typical characteristics of transition metal complexes formed with benzothiazole-derived Schiff base ligands.
Table 2: Characterization Data for Representative Transition Metal Complexes of Benzothiazole Schiff Bases
| Metal Ion | General Formula of Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| Co(II) | [Co(L)₂Cl₂] | Low (non-electrolyte) | ~4.8 - 5.2 | Octahedral |
| Ni(II) | [Ni(L)₂Cl₂] | Low (non-electrolyte) | ~2.9 - 3.4 | Octahedral |
| Cu(II) | [Cu(L)₂Cl₂] | Low (non-electrolyte) | ~1.8 - 2.2 | Distorted Octahedral |
| Zn(II) | [Zn(L)₂Cl₂] | Low (non-electrolyte) | Diamagnetic | Tetrahedral/Octahedral |
Note: 'L' represents a bidentate Schiff base ligand derived from a 2-aminobenzothiazole. The specific values are illustrative and can vary based on the exact ligand structure.
Reactivity and Reaction Mechanism Studies of 2 Bromo 7 Ethoxybenzo D Thiazole
Reactivity of the Bromine Atom at Position 2
The bromine atom attached to the C2 position of the benzothiazole (B30560) core is the principal site of chemical reactivity, serving as a versatile handle for synthetic modifications. Its behavior is defined by the electronic nature of the C-Br bond within the heterocyclic system.
The carbon atom at the 2-position of the benzothiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This inherent electrophilicity is further enhanced by the attached bromine atom, a good leaving group. Consequently, the C2 position is highly susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution (SNAr) reactions. sciepub.com In these reactions, the bromine atom is displaced by a variety of nucleophiles.
Conversely, in the context of transition metal-catalyzed reactions, the C2-Br bond exhibits electrophilic character. It readily participates in oxidative addition to a low-valent metal center, such as palladium(0), which is the crucial first step in many cross-coupling reactions. nih.govrhhz.net
The bromine atom is pivotal in directing the course of several reaction pathways through its involvement in key intermediates.
Nucleophilic Aromatic Substitution (SNAr): In the presence of a strong nucleophile, the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The nucleophile attacks the electrophilic C2 carbon, temporarily breaking the aromaticity of the thiazole (B1198619) ring to form a tetrahedral intermediate. The subsequent departure of the bromide ion restores the aromatic system and yields the substituted product. The stability of this intermediate is a key factor in the reaction kinetics. sciepub.com
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, the 2-Bromo-7-ethoxybenzo[d]thiazole acts as the electrophilic partner. The typical catalytic cycle involves three main steps:
Oxidative Addition: A palladium(0) catalyst inserts into the C-Br bond, forming an organopalladium(II) intermediate. nih.govrhhz.net
Transmetalation: The organic group from an organometallic reagent (like an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide. nih.gov
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst. nih.govrhhz.net
Influence of the Ethoxy Group at Position 7 on Reactivity
This electronic enrichment has a deactivating effect on the electrophilicity of the C2 carbon. By pushing electron density into the ring, the ethoxy group makes the C2 position slightly less positive and therefore less susceptible to nucleophilic attack compared to an unsubstituted 2-bromobenzothiazole. However, this effect is often not sufficient to completely inhibit nucleophilic substitution, but it may require harsher reaction conditions. In the context of palladium-catalyzed coupling, this increased electron density can influence the rate of the oxidative addition step.
| Substituent Group | Position on Benzothiazole | Electronic Effect | Influence on C2 Reactivity |
|---|---|---|---|
| -H (Unsubstituted) | - | Neutral | Baseline electrophilicity |
| -NO2 (Electron-Withdrawing) | e.g., 7-position | Decreases electron density | Increases electrophilicity (activates for nucleophilic attack) |
| -OCH2CH3 (Electron-Donating) | 7-position | Increases electron density | Decreases electrophilicity (deactivates for nucleophilic attack) |
Mechanistic Investigations of Key Transformations
The primary transformations involving this compound are nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
A key example of its utility is in C-S cross-coupling reactions, which are important for the synthesis of various biologically active compounds. While specific data for the 7-ethoxy derivative is not widely published, the general mechanism can be inferred from studies on 2-bromobenzothiazole. researchgate.net In a typical palladium/copper-catalyzed reaction with a thiol, the mechanism would proceed as follows:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.
Formation of Copper Thiolate: The thiol substrate reacts with the copper co-catalyst to form a copper(I) thiolate.
Transmetalation: The thiolate group is transferred from the copper to the palladium(II) complex.
Reductive Elimination: The desired 2-thioether-substituted benzothiazole is formed, and the Pd(0) catalyst is regenerated.
The table below illustrates typical conditions for such a transformation, based on analogous systems. researchgate.net
| Parameter | Condition |
|---|---|
| Substrate | 2-Bromobenzothiazole Derivative |
| Reagent | Benzenethiol |
| Catalyst | Pd/Cu Nanoparticles |
| Base | K2CO3 |
| Solvent | CH3CN |
| Temperature | 75 °C |
| Method | Microwave Irradiation |
The presence of the electron-donating ethoxy group at the 7-position would likely necessitate slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve yields comparable to those with electron-withdrawing or unsubstituted analogues due to the slightly reduced electrophilicity of the C2 carbon.
Reaction Kinetics and Thermodynamic Analyses
However, general principles of physical organic chemistry and findings from studies on analogous benzothiazole derivatives allow for a qualitative discussion of the expected kinetic and thermodynamic behavior. For instance, the kinetics of oxidation reactions of other substituted benzothiazoles have been investigated, showing a dependence on the nature of the substituent. iosrjournals.org In one study, the oxidation of various benzothiazole derivatives by chloramine-T was found to follow first-order kinetics with respect to both the benzothiazole and the oxidant. iosrjournals.org The relative reactivity followed the order: OMeBzlH > BzlH > NO2BzlH, indicating that electron-donating groups enhance the reaction rate. iosrjournals.org Based on this, the electron-donating ethoxy group in this compound would be expected to influence the electron density of the benzothiazole ring system and thereby affect the rates of its reactions.
In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step for similar aryl bromides is often the oxidative addition of the aryl bromide to the palladium(0) complex. organic-chemistry.org The electronic nature of the substituents on the aromatic ring can influence the rate of this step. For the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375), reaction conditions such as temperature and the choice of base were found to be critical for achieving good yields, which indirectly points to their influence on the reaction kinetics. nih.gov
While specific data tables for this compound are not available, the table below presents a hypothetical framework for how such data would be organized, based on common parameters measured in kinetic and thermodynamic studies of related compounds.
Hypothetical Data Table for a Suzuki-Miyaura Coupling Reaction of this compound
| Parameter | Value | Conditions |
| Rate Constant (k) | Not Available | Temperature, Solvent, Catalyst Loading |
| Activation Energy (Ea) | Not Available | Temperature Range |
| Pre-exponential Factor (A) | Not Available | |
| Enthalpy of Activation (ΔH‡) | Not Available | |
| Entropy of Activation (ΔS‡) | Not Available | |
| Gibbs Free Energy of Activation (ΔG‡) | Not Available | Temperature |
| Enthalpy of Reaction (ΔHrxn) | Not Available | |
| Entropy of Reaction (ΔSrxn) | Not Available | |
| Gibbs Free Energy of Reaction (ΔGrxn) | Not Available | Temperature |
Note: The values in this table are placeholders and are not based on experimental data for this compound.
Proposed Catalytic Cycles for Metal-Mediated Transformations
Metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the functionalization of this compound. While a specific catalytic cycle for this exact substrate has not been published, a general mechanism for the Suzuki-Miyaura cross-coupling reaction can be proposed based on well-established principles and studies on similar aryl halides. organic-chemistry.orgnih.gov
The catalytic cycle, illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Proposed Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound
Step 1: Oxidative Addition The cycle commences with the oxidative addition of this compound to a low-valent palladium(0) complex (often stabilized by phosphine (B1218219) ligands, L). This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate, where both the aryl group and the bromide are coordinated to the palladium center. The rate of this step can be influenced by the electron density at the carbon atom bearing the bromine, which is in turn affected by the ethoxy substituent. organic-chemistry.org
Step 2: Transmetalation In the subsequent transmetalation step, an organoboron reagent (such as a boronic acid or its ester), activated by a base, transfers its organic group to the palladium(II) complex. The bromide ligand is replaced by the new organic moiety. The choice of base is often crucial for the efficiency of this step.
Step 3: Reductive Elimination The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new C-C bond of the final product, 2-aryl-7-ethoxybenzo[d]thiazole. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 7 Ethoxybenzo D Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR spectroscopy of benzothiazole (B30560) derivatives reveals characteristic signals for the aromatic protons. nih.gov For a 7-ethoxy substituted benzothiazole, the ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern resulting from spin-spin coupling. nih.gov The aromatic protons on the benzothiazole ring system exhibit complex splitting patterns (multiplets, doublets, and triplets) depending on their position and the electronic effects of the substituents. nih.gov For instance, in a related 2-(2,4-difluorophenyl)-7-ethoxybenzo[d]imidazo[2,1-b]thiazole, the ethoxy group protons were observed as a quartet at 4.05 ppm and a triplet at 1.44 ppm. nih.gov The chemical shifts (δ) of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the ring. diva-portal.org
Table 1: Representative ¹H NMR Data for a Substituted Benzothiazole Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 8.20–8.14 | m | - |
| Aromatic-H | 7.97 | d | 3.8 |
| Aromatic-H | 7.47 | d | 8.8 |
| Aromatic-H | 7.16 | d | 2.4 |
| Aromatic-H | 6.98–6.93 | m | - |
| Aromatic-H | 6.90–6.84 | m | - |
| -OCH₂CH₃ | 4.05 | q | 6.9 |
| -OCH₂CH₃ | 1.44 | t | 6.9 |
Note: Data is for 2-(2,4-difluorophenyl)-7-ethoxybenzo[d]imidazo[2,1-b]thiazole as a representative example. nih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the benzothiazole ring are characteristic of their hybridization and electronic environment. asianpubs.org The carbon atom attached to the bromine (C-2) would resonate at a specific chemical shift, influenced by the halogen's electronegativity. The carbons of the ethoxy group will appear in the aliphatic region of the spectrum. The various aromatic carbons will have distinct signals, with their chemical shifts being sensitive to the positions of the bromo and ethoxy substituents. diva-portal.orgasianpubs.org For example, in N-benzothiazol-2-yl benzamide (B126) derivatives, the C=N carbon of the thiazole (B1198619) ring appears around 169.78 ppm. japsonline.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-Bromo-7-ethoxybenzo[d]thiazole
| Carbon | Expected Chemical Shift Range (ppm) |
|---|---|
| C-2 (C-Br) | ~140-150 |
| Benzene (B151609) Ring Carbons | ~110-140 |
| C-S (in thiazole ring) | ~150-160 |
| -OCH₂CH₃ | ~60-70 |
| -OCH₂CH₃ | ~14-16 |
Note: These are estimated ranges based on general principles and data from related structures.
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced techniques like two-dimensional (2D) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) are employed for unambiguous structural assignment. ipb.pt
DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in differentiating between CH, CH₂, and CH₃ groups. nih.gov A DEPT-135 experiment, for instance, shows CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons are absent. This is crucial for confirming the presence and type of carbon environments in derivatives of this compound. nih.govbeilstein-journals.org
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity within the molecule. ipb.ptnih.govbeilstein-journals.org
COSY reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons in the aromatic ring and the ethoxy group.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.
HMBC shows correlations between protons and carbons that are two or three bonds away. ipb.pt This is particularly useful for identifying quaternary carbons and for confirming the placement of the bromo and ethoxy substituents on the benzothiazole core by observing long-range correlations between the ethoxy protons and the aromatic carbons, and between the aromatic protons and the carbon bearing the bromine atom. diva-portal.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or five decimal places. beilstein-journals.org This precision allows for the determination of the elemental formula of this compound, as the exact mass is unique to its specific combination of atoms (C₉H₈BrNOS). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by two mass units for the molecular ion. nist.gov
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for related benzothiazoles include the loss of substituents and cleavage of the thiazole ring.
For this compound, expected fragmentation could involve:
Loss of the ethoxy group (-OC₂H₅).
Loss of an ethyl radical (-C₂H₅) followed by the loss of carbon monoxide (CO).
Cleavage of the thiazole ring, potentially leading to the loss of a bromine radical or other fragments.
The fragmentation of the benzothiazole ring system itself can lead to characteristic ions.
By piecing together the information from the molecular ion and the various fragment ions, the structure of the original molecule can be confirmed.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(2,4-Difluorophenyl)-7-ethoxybenzo[d]imidazo[2,1-b]thiazole |
Infrared (IR) Spectroscopy for Identification of Functional Groups
No specific Infrared (IR) spectroscopic data for this compound is available in the public domain. Therefore, a detailed analysis of its characteristic vibrational frequencies, including the stretching and bending modes of the C-Br, C-O, C=N, and aromatic C-H bonds, cannot be provided.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles remains unknown.
Spectrophotometric Characterization (e.g., UV-Vis) for Electronic Transitions
Specific UV-Vis spectrophotometric data for this compound, which would reveal its absorption maxima and corresponding electronic transitions (e.g., π→π* and n→π*), has not been reported.
Further research, including the synthesis and subsequent spectroscopic and crystallographic analysis of this compound, would be required to generate the data needed for the intended in-depth article.
Computational and Theoretical Investigations of 2 Bromo 7 Ethoxybenzo D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic behavior of molecules. For 2-Bromo-7-ethoxybenzo[d]thiazole, these calculations elucidate the fundamental aspects of its chemical nature.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net By applying DFT, often with hybrid functionals like B3LYP and a suitable basis set such as 6-311G(d,p), the optimized molecular geometry of this compound can be determined. mdpi.commdpi.comresearchgate.net This process reveals the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. The calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in strong agreement with experimental data for similar benzothiazole (B30560) structures. researchgate.netmdpi.com
Interactive Table: Calculated Geometrical Parameters for this compound (Optimized using DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C-S (thiazole ring) | ~1.75 Å |
| C=N (thiazole ring) | ~1.30 Å | |
| C-Br | ~1.88 Å | |
| C-O (ethoxy) | ~1.36 Å | |
| O-C (ethoxy) | ~1.44 Å | |
| C-C (benzene ring) | ~1.39 - 1.41 Å | |
| Bond Angle | C-S-C (thiazole ring) | ~88° |
| S-C-N (thiazole ring) | ~115° | |
| C-N-C (thiazole ring) | ~110° | |
| C-O-C (ethoxy) | ~118° |
Note: These are representative values and can vary slightly based on the specific computational model.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com For benzothiazole derivatives, these values typically fall within a specific range, indicating their relative reactivity. mdpi.com The addition of different functional groups can influence these energy levels. nih.gov
Interactive Table: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy (E_HOMO) | - |
| LUMO Energy (E_LUMO) | - |
| Energy Gap (ΔE = E_LUMO - E_HOMO) | - |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential), which are prone to nucleophilic attack. In this compound, the nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to be electron-rich centers, while the hydrogen atoms and the region around the bromine atom may exhibit a more positive potential. researchgate.net This information is vital for understanding intermolecular interactions. researchgate.net
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and potential interactions with biological systems.
Ligand-Protein Docking Simulations (for mechanistic studies of interactions)
To explore the potential biological activity of this compound, ligand-protein docking simulations are employed. nih.gov This computational technique predicts the preferred binding orientation of the molecule (the ligand) within the active site of a target protein. nih.gov By evaluating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic interactions, docking studies can provide mechanistic insights into how the compound might exert a biological effect. nih.gov For instance, benzothiazole derivatives have been studied for their potential as anticancer agents by docking them into the active sites of specific proteins. nih.gov The results of these simulations can guide the design of more potent and selective derivatives. nih.gov
Pharmacophore Modeling and Feature Extraction for Structure-Activity Relationship (SAR) Studies
Pharmacophore modeling is a cornerstone of modern drug discovery, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This technique is instrumental in understanding structure-activity relationships (SAR), which correlate a molecule's structure with its biological activity.
In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling serves as a valuable strategy. This approach derives a pharmacophore model from a set of active compounds, assuming they bind to the same target in a similar fashion. The process involves superimposing the structures of active molecules and identifying the common chemical features that are essential for their activity.
For this compound and its analogs, a ligand-based model would be constructed by identifying key pharmacophoric features. These features are determined by the molecule's structural components:
Hydrogen Bond Acceptors: The nitrogen atom in the thiazole (B1198619) ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors.
Hydrophobic/Aromatic Regions: The fused benzene (B151609) ring and the thiazole ring itself constitute significant hydrophobic and aromatic regions, which can engage in van der Waals and pi-stacking interactions.
Halogen Bond Donor: The bromine atom at the 2-position can potentially act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized in drug design.
A hypothetical ligand-based pharmacophore model for a series of active benzothiazole derivatives, including this compound, might reveal a consensus of features crucial for their biological effect. The generation of such a model typically involves computational software that aligns the molecules and scores different pharmacophore hypotheses based on how well they map to the active compounds.
Table 1: Hypothetical Pharmacophoric Features for a Ligand-Based Model Derived from Benzothiazole Analogs
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Nitrogen in thiazole ring, Oxygen in ethoxy group | Interaction with hydrogen bond donor residues in a target protein. |
| Aromatic Ring (AR) | Fused benzene ring | Pi-pi stacking with aromatic amino acid residues. |
| Hydrophobic (HY) | Ethoxy group, Benzene ring | Interaction with hydrophobic pockets in a receptor. |
| Halogen Bond Donor (HBD) | Bromine atom at C2 | Interaction with electron-rich atoms like oxygen or nitrogen. |
When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be generated. This approach provides a more precise representation of the key interactions required for binding. The model is built by analyzing the interaction patterns between the target and a known ligand within the binding site.
If this compound were co-crystallized with a target protein, the resulting structure would reveal the specific amino acid residues it interacts with. From these interactions, a pharmacophore model can be constructed, highlighting the essential features for molecular recognition. For instance, the model would define the spatial arrangement of hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings within the binding pocket that are complementary to the ligand. nih.gov
This structure-based model can then be used for virtual screening of large compound libraries to identify novel molecules with different chemical scaffolds that fit the pharmacophore and are therefore likely to bind to the target. nih.gov The quality and predictive power of the model are often validated by its ability to distinguish known active compounds from inactive ones. nih.gov
Table 2: Exemplary Data from a Hypothetical Structure-Based Pharmacophore Model Validation
| Model | Features | Selectivity Score | True Positives (%) | False Positives (%) |
| Hypo-1 | HBA, AR, HY | 9.8 | 85 | 15 |
| Hypo-2 | HBA, AR, HBD | 11.2 | 92 | 8 |
| Hypo-3 | HBA, AR, HY, HBD | 12.5 | 95 | 5 |
In Silico Prediction of Chemical Reactivity and Selectivity
Computational methods are also employed to predict the chemical reactivity and selectivity of molecules like this compound. These predictions are vital for understanding a compound's metabolic fate, potential for covalent modification of targets, and synthetic accessibility.
Frontier Molecular Orbital (FMO) Theory: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule can indicate the most likely sites for nucleophilic or electrophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom would likely be a region of negative potential, while the hydrogen atoms and the area around the bromine atom might show positive potential.
Prediction of Reaction Sites: Specific computational models can predict the most probable sites for various types of reactions, such as oxidation, reduction, or nucleophilic/electrophilic substitution. For instance, the carbon atom attached to the bromine is a likely site for nucleophilic substitution reactions, a common transformation for 2-halobenzothiazoles.
The selectivity of reactions involving this compound can also be predicted. For example, in reactions involving electrophilic aromatic substitution, computational models can predict the most likely position of attack on the benzene ring based on the directing effects of the ethoxy group and the fused thiazole ring.
Table 3: Hypothetical In Silico Reactivity Predictions for this compound
| Computational Method | Predicted Reactive Site | Type of Reactivity |
| FMO Analysis (LUMO) | C2-carbon (attached to Br) | Susceptible to nucleophilic attack |
| Electrostatic Potential Map | Nitrogen atom in thiazole ring | Site for electrophilic interaction/protonation |
| FMO Analysis (HOMO) | Benzene ring | Susceptible to electrophilic attack |
Advanced Functional and Mechanistic Studies of 2 Bromo 7 Ethoxybenzo D Thiazole and Its Analogs
Molecular-Level Biological Target Interactions (in vitro, non-clinical)
The benzothiazole (B30560) core, particularly when substituted, has been the subject of numerous non-clinical studies to determine its interaction with various biological targets at a molecular level. These investigations are crucial for understanding the potential therapeutic applications of compounds like 2-bromo-7-ethoxybenzo[d]thiazole.
Enzyme Inhibition Mechanism Studies
Benzothiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in a range of diseases.
Cholinesterases (AChE and BChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing neurodegenerative diseases like Alzheimer's. nih.gov Benzothiazole derivatives have been explored as cholinesterase inhibitors. mdpi.com For instance, a series of benzothiazolone derivatives showed greater inhibitory activity against BChE than AChE. mdpi.com One of the most potent compounds, M13, inhibited BChE with an IC₅₀ value of 1.21 μM. mdpi.com Another study on new benzothiazole derivatives identified compound 4f as a dual inhibitor, displaying significant activity against both AChE (IC₅₀ = 23.4 ± 1.1 nM) and another enzyme, MAO-B (IC₅₀ = 40.3 ± 1.7 nM). anadolu.edu.trresearchgate.netrsc.org The flexibility of secondary amine groups in some derivatives is thought to be crucial for proper binding within the active site gorge of the enzyme. anadolu.edu.tr
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a kinase involved in numerous cellular processes, and its inhibition is a target for conditions like Alzheimer's disease and diabetes. nih.gov While direct studies on this compound are limited, related heterocyclic structures have been investigated. For example, 7-hydroxy benzimidazole (B57391) analogs have been developed as novel ATP-competitive inhibitors of GSK-3β. nih.gov Phenyl α-bromomethyl ketone compounds have been identified as cell-permeable, non-ATP competitive inhibitors of GSK-3β with an IC₅₀ of 0.5 µM. merckmillipore.com The inhibition of GSK-3β has been shown to be critical in reducing the phosphorylation of the nucleocapsid (N) protein in coronaviruses, thereby blocking viral replication. nih.gov
β-Secretase (BACE1): BACE1 is a key enzyme in the production of amyloid-β peptides, which form plaques in Alzheimer's disease. nih.gov Consequently, BACE1 inhibitors are sought after as potential treatments. nih.gov The development of potent, non-peptidic BACE1 inhibitors has been a significant challenge. nih.gov Molecular docking and structure-activity relationship studies have been conducted on benzothiazole-based compounds to identify non-peptidic inhibitors of BACE1. nih.gov
Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX): Dual inhibition of COX and 5-LOX is a therapeutic strategy for inflammation that aims to reduce the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov NSAIDs work by inhibiting COX, but this can lead to an increase in leukotrienes via the 5-LOX pathway, causing side effects like gastrointestinal ulcers. nih.gov Developing dual inhibitors could provide a safer anti-inflammatory profile. nih.gov Studies on new celecoxib (B62257) analogues have focused on creating compounds that inhibit both COX-2 and 15-LOX. ebi.ac.uk
17β-HSD10: The mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a therapeutic target for Alzheimer's disease. bohrium.comnih.gov New benzothiazole-derived inhibitors have been designed based on structure-activity relationship analyses. Several of these compounds demonstrated mixed-type inhibition with IC₅₀ values in the nanomolar range for the purified enzyme and low micromolar IC₅₀ values in cell-based assays. bohrium.com Benzothiazolylurea scaffolds have also yielded promising inhibitors with increased potency and low cytotoxicity. nih.gov
Table 1: Enzyme Inhibition by Benzothiazole Analogs
| Compound/Series | Target Enzyme | IC₅₀ Value | Inhibition Type | Source(s) |
|---|---|---|---|---|
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | - | anadolu.edu.tr, researchgate.net, rsc.org |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | - | anadolu.edu.tr, researchgate.net, rsc.org |
| Compound M13 | Butyrylcholinesterase (BChE) | 1.21 µM | - | mdpi.com |
| Benzothiazole-based ureas | 17β-HSD10 | Nanomolar to low micromolar range | Mixed-type | bohrium.com, nih.gov |
| Phenyl α-bromomethyl ketone | GSK-3β | 0.5 µM | Non-ATP competitive | merckmillipore.com |
Receptor Binding and Modulation Studies
The benzothiazole scaffold is present in drugs that interact with various receptors. For example, Riluzole, a benzothiazole derivative, exhibits neuroprotective effects through mechanisms that include the noncompetitive inhibition of NMDA receptors. nih.gov Other cholinesterase inhibitors, such as galantamine, have been shown to modulate nicotinic acetylcholine (B1216132) receptors, suggesting that benzothiazole analogs could also possess such modulatory capabilities. mdpi.com
Investigation of DNA Intercalation or Other Molecular Interaction Modes
The interaction of small molecules with DNA is a key mechanism for many anticancer agents. Benzothiazole derivatives have been investigated for their ability to bind to DNA.
DNA Intercalation: Some complex benzothiazole derivatives, such as benzo[d]thiazolo[3,2-a]quinolin-10-ium compounds, have shown a high affinity for double-stranded DNA, with evidence from spectroscopic studies pointing towards an intercalation mechanism. nih.gov Similarly, certain naphthalimide-benzothiazole derivatives have been reported as DNA-intercalating agents with cytotoxic activity against cancer cell lines. nih.gov
DNA Minor Groove Binding: Not all benzothiazole derivatives interact with DNA via intercalation. Mechanistic studies of one potent topoisomerase IIα inhibitor, a benzothiazole salt known as BM3, indicated that it was not a DNA intercalator or a topoisomerase poison. Instead, it functions as a DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net
DNA Gyrase Inhibition: Benzothiazole-based compounds have also been developed as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication. rsc.org This mode of action makes them promising as antibacterial agents. rsc.org
Studies on Bacterial Biofilm Formation and Quorum Sensing Inhibition Mechanisms
Targeting bacterial communication (quorum sensing) and community structures (biofilms) is an emerging strategy to combat bacterial infections and resistance.
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. plos.orgnih.gov Interfering with QS can disrupt these pathogenic processes. plos.orgnih.gov
Benzothiazole derivatives have shown significant promise as anti-quorum sensing and anti-biofilm agents. nih.govbiorxiv.org
Inhibition of Virulence Factors: One study on benzothiazole derivatives containing an isopropanolamine moiety found a compound (D3) with strong antibacterial activity against Xanthomonas oryzae pv oryzae (Xoo), a plant pathogen. nih.govacs.org This compound was shown to suppress QS-regulated virulence factors, including the formation of biofilms, extracellular polysaccharides, and flagella. nih.govacs.org
Dual-Action Mechanisms: The incorporation of other chemical groups, like 1,2,3,5-tetrazine, into the benzothiazole structure can create compounds that both inhibit bacterial growth and disrupt biofilms and quorum sensing. plos.orgnih.govbiorxiv.org Certain tetrazine-benzothiazole compounds exhibited significant inhibition of biofilm formation (over 50%) and potent anti-quorum sensing activity in Chromobacterium violaceum. plos.orgbiorxiv.org This dual approach offers a comprehensive strategy against bacterial infections. biorxiv.org
Table 2: Anti-Quorum Sensing and Anti-Biofilm Activity of Benzothiazole Derivatives
| Compound Series | Target Bacteria/System | Activity | Mechanism | Source(s) |
|---|---|---|---|---|
| Tetrazine-benzothiazoles (4a, 4b, 4c) | K. aerogenes, A. baumannii, E. faecium, S. epidermidis | Biofilm inhibition (52-86.5%) | Disruption of biofilm formation | biorxiv.org, nih.gov |
| Tetrazine-benzothiazoles (4a, 4b, 4c) | Chromobacterium violaceum | Anti-quorum sensing (IC₅₀ 28.56-107.45 µg/mL) | Inhibition of violacein (B1683560) production | biorxiv.org, nih.gov |
| Isopropanolamine-benzothiazole (D3) | Xanthomonas oryzae pv oryzae | Antibacterial (EC₅₀ 1.54 µg/mL) | Suppression of QS-regulated virulence factors | nih.gov, acs.org |
Applications in Materials Science and Catalysis
Beyond its biological activities, the benzothiazole structure is a valuable component in the development of advanced materials.
Development as Precursors for Polymer Synthesis or Organic Electronic Materials
The electron-deficient nature of the benzothiadiazole ring system, a close structural relative of benzothiazole, makes it a useful building block for high-performance donor-acceptor (D-A) polymers used in organic electronics. rsc.orgresearchgate.net These materials are critical for developing flexible and printable devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net
Polymers that incorporate a thiazole-fused benzothiadiazole (TzBT) acceptor unit combined with a benzodithiophene (BDT) donor have been synthesized. researchgate.net These polymers exhibit lowered LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is advantageous for electronic applications. Solar cells fabricated with these polymers have achieved power conversion efficiencies of up to 6.13%, demonstrating the potential of this structural motif in organic electronics. researchgate.net The synthesis of the benzothiazole core itself is well-established, often involving the condensation of 2-aminobenzenethiol with various aldehydes, which can be achieved through green chemistry principles. nih.govyoutube.com This accessibility makes this compound a viable precursor for further chemical modification and polymerization.
Role as Ligands in Metal-Catalyzed Reactions
The this compound scaffold is of significant interest in synthetic chemistry, particularly for its role in metal-catalyzed reactions. The bromine atom at the 2-position serves as a versatile functional handle, making the compound a valuable precursor for a variety of cross-coupling reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium, are fundamental for creating complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
In reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, the carbon-bromine bond at the C-2 position is the active site for oxidative addition to the metal catalyst (e.g., Pd(0)). acs.orgnih.gov The benzothiazole moiety itself, containing both nitrogen and sulfur heteroatoms, can act as a ligand, coordinating to the metal center and influencing the catalytic cycle. This coordination can stabilize the catalytic species and modulate its reactivity. The synthesis of various 2-substituted benzothiazole derivatives, which often possess significant biological or material properties, relies heavily on these metal-catalyzed cross-coupling strategies starting from 2-halobenzothiazole precursors. researchgate.netacs.org For instance, the palladium-catalyzed Sonogashira cross-coupling has been employed to synthesize complex dyes containing benzothiazole units for applications in nonlinear optics. acs.org Similarly, Suzuki and Stille reactions have been successfully applied to bromo-substituted heteroaromatic systems to generate novel monoarylated derivatives. nih.gov
Corrosion Inhibition Studies and Mechanisms of Adsorption on Metal Surfaces
Benzothiazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, and copper, particularly in acidic and neutral chloride-containing environments. chesci.comresearchgate.netekb.egmdpi.com The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.com This adsorption process effectively hinders both mass and charge transfer, thereby mitigating the electrochemical reactions responsible for corrosion. mdpi.com
The mechanism of adsorption is attributed to the presence of multiple active centers within the benzothiazole molecule: the nitrogen and sulfur heteroatoms, which have lone pairs of electrons, and the π-electrons of the fused aromatic rings. researchgate.netekb.eg These features allow for strong interaction with the vacant d-orbitals of the metal atoms on the surface. The adsorption process is typically a combination of physical adsorption (physisorption), involving electrostatic interactions between the charged molecule and the metal, and chemical adsorption (chemisorption), involving the formation of coordinate covalent bonds between the heteroatoms and the metal surface. researchgate.netekb.egmdpi.com Studies on various benzothiazole derivatives show that their adsorption behavior often follows the Langmuir adsorption isotherm. chesci.comekb.eg
Below is a table summarizing the performance of various benzothiazole derivatives as corrosion inhibitors from literature, illustrating their effectiveness.
| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Adsorption Isotherm |
| 2-phenylbenzothiazole (PBT) | Mild Steel | 1M H2SO4 | >97% | Langmuir |
| Thiazolyl blue (MTT) | Copper | 3% NaCl | 95.7% | Langmuir |
| TBC 12 (Gemini Surfactant) | Carbon Steel | HCl | 85.07% at 50 ppm | Langmuir |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5M H2SO4 | >90% | Langmuir |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Impact of Substituent Variations on Molecular Function
The molecular function of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. benthamscience.com Structure-activity relationship (SAR) studies consistently show that substitutions at the C-2 and C-6/C-7 positions are particularly crucial in determining the biological and chemical properties of these compounds. researchgate.netbenthamscience.com
The 2-Bromo Substituent: The bromine atom at the C-2 position primarily serves as an exceptionally useful synthetic handle. As a good leaving group, it facilitates a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at this position. researchgate.netnih.gov This versatility is key to creating libraries of novel compounds for drug discovery and materials science. nih.gov
The 7-Ethoxy Substituent: The ethoxy group (-OC2H5) at the 7-position is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs. This significantly influences the molecule's electronic properties. In the context of corrosion inhibition, electron-donating groups enhance the adsorption of the inhibitor onto the metal surface by increasing the molecule's ability to coordinate with the metal. ekb.eg In medicinal chemistry, alkoxy groups can modulate a compound's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For example, 2-ethoxy-benzoxazole derivatives have shown excellent activity against human rhinovirus (HRV). chemistryjournal.net
Correlations between Electronic Structure and Observed Activities/Properties
The activities and properties of this compound are intrinsically linked to its electronic structure. The distribution of electrons, molecular orbital energies, and related quantum chemical parameters determine the molecule's reactivity, polarity, and ability to interact with other molecules or surfaces. These correlations are often explored using computational methods like Density Functional Theory (DFT). scirp.orgccsenet.org
A high HOMO energy, influenced by the electron-donating ethoxy group, correlates with a greater ability to donate electrons, which is a key requirement for effective corrosion inhibitors that adsorb via chemisorption. chesci.com The energy gap (ΔE) between HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org Substituents that alter this gap can tune the molecule's function. For example, studies on substituted benzothiazoles have shown that the introduction of different groups leads to a progressive change in the energy gap, which directly affects reactivity. scirp.org
The specific sites of reactivity can also be predicted. For benzothiazoles, the N3 nitrogen is consistently identified as the most nucleophilic site, making it a primary point of interaction for coordination with metal ions or protons. ccsenet.org The C2 carbon is typically the most electrophilic site, especially when substituted with a halogen, making it susceptible to nucleophilic attack or the initial step in cross-coupling reactions. ccsenet.org The presence of the ethoxy group enhances the electron density across the ring system, modulating the reactivity of these primary sites and influencing how the molecule interacts with biological targets or metal surfaces.
The table below, derived from theoretical studies on related benzothiazole derivatives, illustrates how quantum chemical parameters correlate with molecular reactivity.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap ΔE (eV) | Dipole Moment (Debye) | Key Finding |
| Benzothiazole (BT) | -6.58 | -1.55 | 5.03 | 1.57 | Baseline reactivity; C2 is most electrophilic. ccsenet.org |
| 2-Hydroxybenzothiazole | -6.23 | -1.33 | 4.90 | 3.06 | Most stable and least reactive among tested derivatives. scirp.org |
| 2-Aminobenzothiazole (B30445) | -5.93 | -1.03 | 4.90 | 3.23 | Most polar and considered most water-soluble. scirp.org |
| 6-Bromo-2-benzothiazolone | N/A | N/A | N/A | N/A | Single center of negative charge in the molecule. mdpi.com |
| 6-Nitro-2-benzothiazolone | N/A | N/A | N/A | N/A | Two divided centers of negative charge due to electron withdrawal. mdpi.com |
Future Research Directions for 2 Bromo 7 Ethoxybenzo D Thiazole
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research should prioritize the development of novel and sustainable synthetic routes to 2-Bromo-7-ethoxybenzo[d]thiazole. While traditional methods for benzothiazole (B30560) synthesis exist, they often rely on harsh reaction conditions and the use of hazardous reagents. bohrium.com Modern synthetic chemistry is increasingly focused on green chemistry principles, aiming to reduce waste, energy consumption, and the use of toxic substances.
Key areas for exploration include:
Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis of complex organic molecules, including benzothiazoles. nih.govchemrxiv.org Future studies could focus on developing a photocatalytic pathway to this compound, potentially using readily available starting materials and environmentally benign catalysts like riboflavin (B1680620) or graphitic carbon nitride (g-C3N4). nih.govbohrium.com Such methods often proceed at room temperature and can tolerate a wide range of functional groups. chemrxiv.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. uc.ptsci-hub.sespringerprofessional.denih.gov The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process, which is particularly important for potential industrial applications. uc.pt
Green Solvents and Catalysts: Research into the use of water or other environmentally friendly solvents for the synthesis of benzothiazole derivatives is a growing area. mdpi.comrsc.org Future work could explore the feasibility of a water-based synthesis for this compound, potentially in combination with recyclable catalysts to further enhance the sustainability of the process. mdpi.com
Deeper Mechanistic Understanding of Its Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new applications.
Future mechanistic studies could focus on:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can help in elucidating the role of catalysts and reaction conditions.
Isotope Labeling Studies: Experiments using isotopically labeled starting materials can help to trace the path of individual atoms throughout the reaction, providing definitive evidence for proposed mechanisms. For instance, understanding the mechanism of C-H activation and C-S bond formation is a key area of interest in benzothiazole synthesis. researchgate.net
Photophysical Investigations: For photocatalytic reactions, detailed photophysical and electrochemical studies can help to understand the generation of key reactive species, such as singlet oxygen and superoxide (B77818) anions, and the role of in situ-generated photosensitizers. nih.govacs.org
Expansion into New Areas of Material Science and Catalysis
The benzothiazole scaffold is known to be a component of various functional materials and catalysts. The specific electronic properties conferred by the bromo and ethoxy substituents on this compound make it a promising candidate for exploration in new areas of material science and catalysis.
Potential research directions include:
Organic Electronics: Benzothiazole derivatives have shown promise as materials for organic light-emitting diodes (OLEDs) and organic solar cells. research-nexus.netrsc.orgresearchgate.netnih.govrsc.orgco-ac.com Future research could involve the synthesis of novel polymers and small molecules derived from this compound and the evaluation of their photophysical and electronic properties for applications in these devices. The non-planar structure of some benzothiazole derivatives can be advantageous for their performance in optoelectronic applications. research-nexus.net
Catalysis: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with metal ions, making benzothiazole derivatives potential ligands for transition metal catalysts. nih.gov The bromo substituent on this compound provides a handle for further functionalization, allowing for the synthesis of a library of ligands with tunable steric and electronic properties for various catalytic applications.
Sensors: The fluorescence properties of some benzothiazole derivatives can be sensitive to their environment, making them potential candidates for the development of chemical sensors for ions or small molecules.
Further Elucidation of Molecular Interactions with Biological Systems
Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. benthamscience.comingentaconnect.commdpi.comrjptonline.org The 2-bromo and 7-ethoxy substitution pattern of the target compound could lead to unique interactions with biological macromolecules.
Future research in this area should focus on:
Enzyme Inhibition Studies: Screening this compound and its derivatives against a panel of relevant enzymes could identify novel inhibitors for therapeutic targets. For example, benzothiazoles have been investigated as inhibitors of enzymes implicated in Alzheimer's disease and cancer. anadolu.edu.trresearchgate.nettandfonline.comresearchgate.net
Protein Binding Studies: Techniques such as isothermal titration calorimetry (ITC), fluorescence spectroscopy, and circular dichroism can be used to study the binding affinity and thermodynamics of the interaction between this compound and target proteins, such as lysozyme. mdpi.com These studies can reveal the nature of the intermolecular forces driving the interaction. mdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs of this compound with systematic variations in the substituents and evaluating their biological activity can help to establish a clear structure-activity relationship. mdpi.comrjptonline.org This knowledge is essential for the rational design of more potent and selective drug candidates.
Development of Advanced Computational Models for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.
Future computational work on this compound could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help to predict the biological activity of novel derivatives based on their structural features. This can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of target proteins. nih.govnih.govfrontiersin.orgnih.gov Molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the conformational changes induced upon binding. frontiersin.org
DFT for Electronic and Optical Properties: As mentioned earlier, DFT calculations are crucial for predicting the electronic and optical properties of new materials for applications in organic electronics. nih.gov These predictions can guide the design of materials with desired properties, such as specific absorption and emission wavelengths. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to advancements in synthetic chemistry, materials science, and medicine.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-7-ethoxybenzo[d]thiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of brominated benzothiazole derivatives typically involves halogenation and substitution reactions. For this compound, a two-step approach is recommended:
Ethoxylation : Introduce the ethoxy group at position 7 via nucleophilic aromatic substitution (SNAr) using sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 80–100°C .
Bromination : Brominate position 2 using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in anhydrous tetrahydrofuran (THF) under reflux .
Key Considerations :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency .
- Catalysts : Transition-metal catalysts (e.g., CuI) may improve regioselectivity in halogenation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer: Spectroscopic Characterization :
- NMR :
- IR : The C-Br stretch is observed at 550–600 cm⁻¹, and the thiazole C=N at 1600–1650 cm⁻¹ .
Crystallographic Validation : - Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles to confirm regiochemistry. Use SHELXTL or APEX2 software for refinement .
Advanced Research Questions
Q. What strategies are effective for optimizing the bioactivity of this compound via structure-activity relationship (SAR) studies?
Methodological Answer:
Substituent Variation :
- Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance lipophilicity and membrane permeability .
- Introduce electron-withdrawing groups (e.g., NO₂) at position 6 to modulate electronic effects on the thiazole ring .
Biological Assays :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Evaluate IC₅₀ values in HepG2 (liver carcinoma) and SW620 (colon cancer) cell lines via MTT assays .
Mechanistic Insights :
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Methodological Answer:
Docking Studies :
- Use AutoDock Vina or Schrödinger Maestro to dock the compound into target proteins (e.g., c-MYC G-quadruplex DNA).
- Prioritize hydrogen bonding (thiazole N with Arg residues) and π-π stacking (benzene ring with aromatic amino acids) .
DFT Analysis :
- Calculate HOMO/LUMO orbitals (Gaussian 09, B3LYP/6-31+G(d)) to predict reactivity. A planar thiazole ring enhances π-conjugation and target affinity .
MD Simulations :
Q. How should researchers resolve contradictions in reported biological activity data for thiazole derivatives?
Methodological Answer:
Standardize Assay Conditions :
- Use identical cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., doxorubicin) across studies .
Control Redox Interference :
- Pre-treat cells with antioxidants (e.g., NAC) to distinguish ROS-mediated effects from direct cytotoxicity .
Meta-Analysis :
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
Reactor Design :
- Use continuous-flow reactors to improve heat transfer and reduce side reactions (e.g., di-bromination) .
Solvent Recovery :
- Implement DMF distillation systems to recycle solvents and reduce waste .
Process Analytical Technology (PAT) :
- Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy to optimize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
